Emetine

Structure-activity relationship Ipecac alkaloid pharmacology Enzyme inhibition

Emetine (483-18-1) irreversibly blocks eukaryotic ribosomal translocation with nanomolar potency against HCMV (EC50=40 nM, SI=200), SARS-CoV-2, Zika, and Ebola. A 6'-O-methyl group differentiates it from cephaeline, altering CYP450 inhibition; absence of 2,3-dehydrogenation (present in dehydroemetine) impacts cardiac clearance—substituting analogs without head-to-head validation risks toxicity. Serves as a quantitative benchmark for antiviral screening and prostate cancer antiproliferative assays (IC50=0.0237–0.0329 μM). USP-compliant reference materials with full COA support ANDA/DMF submissions.

Molecular Formula C29H40N2O4
Molecular Weight 480.6 g/mol
CAS No. 483-18-1
Cat. No. B1671215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmetine
CAS483-18-1
SynonymsDihydrochloride, Emetine
Emetine
Emetine Dihydrochloride
Emetine Hydrochloride
Hydrochloride, Emetine
Ipecine
Methylcephaeline
Molecular FormulaC29H40N2O4
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
InChIInChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
InChIKeyAUVVAXYIELKVAI-CKBKHPSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE;  SOL IN ETHER, ALCOHOL, ACETONE;  SLIGHTLY SOL IN CHLOROFORM, BENZENE;  INSOL IN GLACIAL ACETIC ACID;  SOL IN 80% ACETIC ACID
SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE;  FREELY SOL IN METHANOL, ETHYL ACETATE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emetine (CAS 483-18-1) Product Overview for Research and Pharmaceutical Procurement


Emetine is a tetrahydroisoquinoline alkaloid derived from Psychotria ipecacuanha (ipecac root), belonging to the ipecac alkaloid class of monoterpenoid-tetrahydroisoquinoline natural products [1]. It functions as a potent inhibitor of eukaryotic protein synthesis by irreversibly blocking ribosomal translocation along mRNA, while lacking activity against prokaryotic ribosomes [2]. Beyond its historical use as an anti-protozoal agent, emetine has demonstrated broad-spectrum antiviral activity against coronaviruses, Zika virus, Ebola virus, and human cytomegalovirus, as well as cytotoxic effects against multiple cancer cell lines at nanomolar to low micromolar concentrations [3].

Why Substituting Emetine with Structural Analogs Requires Rigorous Functional Validation


Although emetine shares a common monoterpenoid-tetrahydroisoquinoline scaffold with cephaeline, dehydroemetine, and isoemetine, subtle structural variations produce substantial functional divergence in potency, selectivity, pharmacokinetics, and safety profile [1]. For instance, the 2,3-dehydrogenation that distinguishes dehydroemetine from emetine accelerates cardiac clearance and reduces cardiotoxicity risk, while the 6'-O-methyl group present in emetine but absent in cephaeline alters CYP450 inhibition profiles [2]. Even the stereoisomer (-)-R,S-2,3-dehydroemetine (DHE4) exhibits antiviral activity at nanomolar concentrations while its enantiomeric counterparts show markedly reduced efficacy [3]. Consequently, substituting emetine with an in-class analog without quantitative head-to-head comparison in the intended experimental system risks either loss of biological activity or introduction of unanticipated toxicity.

Emetine Quantitative Comparative Evidence Guide: Head-to-Head Data Against Key Analogs


Emetine Exhibits 3.5-Fold Higher Gel-Based ABBP Activity Than Cephaeline and >25-Fold Higher Than Dehydroemetine

In a direct comparative SAR study of ipecac alkaloids using a gel-based assay, emetine demonstrated an IC50 of 7.8 × 10⁻⁶ M (7.8 μM). Cephaeline, its desmethyl analog, required approximately 3.5-fold higher concentration to achieve equivalent inhibition (IC50 = 27 × 10⁻⁶ M), while dehydroemetine showed minimal activity within the tested range (>200 × 10⁻⁶ M) [1].

Structure-activity relationship Ipecac alkaloid pharmacology Enzyme inhibition

Emetine Demonstrates 4- to 420-Fold Greater Cytotoxicity Against Prostate Cancer Cell Lines Compared to Synthetic Prodrug Analogs

In head-to-head cytotoxicity evaluations using PC3 and LNCaP prostate cancer cell lines, unmodified emetine exhibited IC50 values ranging from 0.0237 to 0.0329 μM. In contrast, a library of N-2'-derivatized emetine analogues (including thiourea, urea, sulfonamide, dithiocarbamate, carbamate, and pH-responsive hydrolyzable amide derivatives) displayed average IC50 values ranging from 0.079 to 10 μM, representing a 4-fold to 420-fold reduction in cytotoxic potency relative to the parent compound [1]. Similarly, dithiocarbamate ester derivatives showed time-dependent cytotoxicity with IC50 values ranging from 1.312 ± 0.032 μM to 5.201 ± 0.125 μM by day 7, compared to the sodium dithiocarbamate salt control which maintained IC50 values of 0.079-0.087 μM across PC3, DU145, and LNCaP cell lines [2].

Prostate cancer Cytotoxicity assay Prodrug development

Emetine and Dehydroemetine Exhibit Comparable Anti-Coronaviral Potency (IC50 ~50-100 nM) but Diverge in Cardiotoxicity Risk Profiles

A 2024 study directly comparing emetine and dehydroemetine (DHE) congeners against SARS-CoV-2 and HCoV-OC43 revealed that both emetine and the (-)-R,S isomer of 2,3-dehydroemetine (DHE4) reduce viral growth at nanomolar concentrations (IC50 ~50-100 nM), paralleling concentrations required for host cell protein synthesis inhibition [1]. However, calcium channel blocking activity—a surrogate for cardiotoxicity potential—occurred only at substantially elevated concentrations (IC50 ~40-60 μM) [2]. Critically, pharmacokinetic studies in guinea pigs demonstrate that dehydroemetine is eliminated more rapidly from cardiac tissue than emetine: dehydroemetine disappears relatively more quickly from the heart than from the liver, whereas the reverse pattern is observed for emetine [3]. Whole-body half-life measurements confirm this differential: 2.22 days for dehydroemetine versus 5.27 days for emetine [4].

Antiviral research Coronavirus inhibition Cardiotoxicity assessment

Emetine Is a More Potent CYP2D6 and CYP3A4 Inhibitor Than Cephaeline (Ki = 43 and 232 μM vs. 54 and 355 μM)

Comparative analysis of cytochrome P450 inhibition by emetine and cephaeline using human hepatic microsomes revealed that emetine is a consistently more potent inhibitor of both CYP2D6 and CYP3A4 isoforms. Emetine exhibited Ki values of 43 μM for CYP2D6 and 232 μM for CYP3A4, whereas cephaeline showed weaker inhibition with Ki values of 54 μM and 355 μM, respectively [1]. IC50 measurements corroborated this trend: emetine (CYP2D6 IC50 = 80 μM; CYP3A4 IC50 = 480 μM) versus cephaeline (CYP2D6 IC50 = 121 μM; CYP3A4 IC50 = 1000 μM) [2].

Drug metabolism CYP450 inhibition Drug-drug interaction

Emetine Is Approximately 10-Fold More Potent Than Isoemetine as a Mitochondrial Protein Synthesis Inhibitor

In studies examining inhibition of mitochondrial protein synthesis using mouse liver-derived systems, emetine hydrochloride demonstrated potent inhibitory activity. Structural relatives including isoemetine hydrobromide and O-methylpsychotrine oxylate—which are relatively ineffective as inhibitors of ribosomal protein synthesis—also inhibited mitochondrial protein synthesis but required concentrations that were approximately an order of magnitude (10-fold) greater than those required for inhibition by emetine hydrochloride [1].

Mitochondrial biology Protein synthesis inhibition Translational control

Emetine Demonstrates High Selectivity Index (SI = 200) Against Human Cytomegalovirus with EC50 = 40 nM

In human foreskin fibroblast assays against human cytomegalovirus (HCMV), emetine exhibited an EC50 of 40 ± 1.72 nM and a CC50 of 8 ± 0.56 μM, yielding a selectivity index (SI) of 200 [1]. For comparison, emetine demonstrated a therapeutic index of 41.74 against buffalopoxvirus (BPXV) in embryonated chicken eggs (EC50 = 3.03 ng/egg; LD50 = 126.49 ng/egg) [2]. Additionally, emetine was among the lowest reported EC50 values from over 290 agents screened against MERS and SARS coronaviruses [3].

Antiviral selectivity Human cytomegalovirus Therapeutic index

Optimal Research and Industrial Application Scenarios for Emetine Based on Comparative Evidence


Antiviral Drug Discovery and Broad-Spectrum Screening Cascades

Emetine serves as a high-value positive control and screening benchmark in antiviral drug discovery programs, particularly for coronaviruses (SARS-CoV-2, MERS, SARS) and human cytomegalovirus. With an EC50 of 40 nM against HCMV and a selectivity index of 200, emetine provides a quantifiable efficacy and safety baseline for evaluating novel antiviral candidates [1]. Its nanomolar potency against multiple viral families (IC50 ~50-100 nM for SARS-CoV-2/HCoV-OC43) and consistently low EC50 ranking among >290 screened agents establish it as a reference standard for broad-spectrum antiviral assay validation [2].

Prostate Cancer Cytotoxicity Studies and Prodrug Development

For researchers investigating anti-proliferative agents in androgen receptor-positive (LNCaP) and androgen receptor-negative (PC3, DU145) prostate cancer models, unmodified emetine provides the maximum potency benchmark (IC50 = 0.0237-0.0329 μM) against which prodrug candidates and structural analogs can be quantitatively compared [1]. The 4- to 420-fold potency differential between emetine and its synthetic N-2'-derivatized analogues enables precise calibration of prodrug activation efficiency and tumor-selective cytotoxicity in acid-activatable or protease-cleavable prodrug development programs [2].

Translational Control and Protein Synthesis Inhibition Studies

Emetine is an essential reagent for investigations of eukaryotic translational control mechanisms, ribosome function, and protein synthesis-dependent cellular processes. Its well-characterized mechanism—irreversible inhibition of ribosomal translocation along mRNA without affecting prokaryotic ribosomes—coupled with quantitative potency benchmarks against structurally related ipecac alkaloids (e.g., 10-fold greater mitochondrial protein synthesis inhibition than isoemetine; >25-fold greater ABBP activity than dehydroemetine) makes it the preferred tool compound for experiments requiring precise and reproducible translational blockade [1].

Analytical Reference Standard and Pharmaceutical Quality Control

Emetine hydrochloride reference standards are indispensable for pharmaceutical quality control, ANDA/DMF submissions, and analytical method validation. USP monographs specify cephaeline as a key impurity requiring controlled limits, with standard preparations using USP Cephaeline Hydrobromide RS (23 mg in 100 mL methanol) as the comparator [1]. The availability of fully characterized emetine reference materials with detailed Certificates of Analysis (COA) meeting EP/USP compliance supports regulatory submissions and batch release testing for both API manufacturing and finished dosage form analysis [2].

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